molecular formula C14H18O4 B13422681 2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid

2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B13422681
M. Wt: 250.29 g/mol
InChI Key: FULKCSJIGLTLNA-UHFFFAOYSA-N
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Description

2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid is a substituted phenylacetic acid derivative characterized by two ethyl groups at the 2- and 6-positions of the aromatic ring and a methoxycarbonyl (-COOCH₃) substituent at the 4-position.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-(2,6-diethyl-4-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C14H18O4/c1-4-9-6-11(14(17)18-3)7-10(5-2)12(9)8-13(15)16/h6-7H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

FULKCSJIGLTLNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1CC(=O)O)CC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the alkylation of a substituted benzene ring followed by esterification and subsequent hydrolysis to introduce the acetic acid group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the phenylacetic acid backbone but differing in substituents, molecular properties, and applications. Key differences arise from variations in alkyl, alkoxy, halogen, or ester groups, which influence physicochemical properties and biological activity.

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula (Calculated) Molar Mass (g/mol) Key Features Source/CAS No.
2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid 2,6-diethyl; 4-methoxycarbonyl C₁₄H₁₈O₅ 266.29 High lipophilicity due to ethyl groups Enamine Ltd
2-(2,6-Dimethylphenoxy)acetic acid 2,6-dimethylphenoxy C₁₀H₁₂O₃ 180.20 Lower lipophilicity; methyl substituents CAS 13335-71-2
(2,6-Dimethoxy-4-methylphenoxy)acetic acid 2,6-dimethoxy; 4-methylphenoxy C₁₁H₁₄O₅ 226.23 Enhanced solubility from methoxy groups CAS 857555-80-7
Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate 2,6-difluoro; 4-methoxy (ester) C₁₀H₁₀F₂O₃ 216.18 Fluorine enhances metabolic stability CAS 1268822-64-5
Aceclofenac 2,6-dichloroanilino; phenylacetoxy C₁₆H₁₃Cl₂NO₄ 354.19 NSAID with anti-inflammatory activity CAS 89796-99-6

Structural and Functional Insights

Methoxycarbonyl at position 4 introduces an ester group, which may hydrolyze in vivo to a carboxylic acid, altering pharmacokinetics .

Synthetic Routes: Methyl/ethyl esters (e.g., methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate) are typically synthesized via esterification of phenylacetic acids, followed by halogenation or alkoxylation .

Biological Activity: Aceclofenac (CAS 89796-99-6), a dichloroanilino derivative, demonstrates cyclooxygenase (COX) inhibition (Ki ~36–54 nM for related compounds), suggesting substituents like halogens or sulfonyl groups enhance target binding . Fluorinated analogs (e.g., methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate) may exhibit improved metabolic stability due to fluorine’s electronegativity .

Research Implications and Gaps

Synthetic Challenges : Efficient methods for introducing ethyl groups to aromatic rings (e.g., via Heck coupling) need optimization to avoid side reactions .

Comparative Data: Limited evidence on the target compound’s crystallography or spectroscopic data (e.g., NMR, XRD) necessitates further experimental validation .

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